molecular formula C14H13NO B3056310 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 70310-30-4

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3056310
CAS No.: 70310-30-4
M. Wt: 211.26 g/mol
InChI Key: BKQRBYFLQYHTCV-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine ( 70310-30-4), with a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol, is a versatile chemical building block recognized for its significant value in medicinal chemistry and polymer science[a] . In medicinal chemistry , the 1,4-benzoxazine scaffold is considered "biologically privileged" due to its presence in compounds exhibiting a wide range of biological activities . Recent research highlights its potential in oncology , where novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated moderate to potent anti-proliferative activity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers . These compounds are investigated as orally bioavailable anticancer agents that can inhibit angiogenesis and exhibit dual antiangiogenic mechanisms . The scaffold's versatility allows for structural modifications that fine-tune potency and selectivity, making it a promising lead for developing novel anticancer therapeutics . In polymer science , this compound is part of the benzoxazine family, which serves as a monomer for producing high-performance polybenzoxazine thermosets . These polymers are known for their outstanding characteristics, including remarkable molecular design flexibility, excellent thermal and mechanical properties, high char yield, and excellent flame retardancy . They are used as substitutes for epoxy and phenolic resins in applications requiring enhanced mechanical performance, flame resistance, and thermal stability, such as in halogen-free laminates for printed circuit boards, automotive, and aerospace components . This product is intended for research purposes only and is not recommended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQRBYFLQYHTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499654
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
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Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70310-30-4
Record name 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
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Significance of the Dihydro 2h 1,4 Benzoxazine Scaffold in Contemporary Organic and Medicinal Chemistry

The dihydro-2H-1,4-benzoxazine scaffold is recognized as a "biologically privileged" structure in medicinal chemistry. nih.gov This designation stems from its presence in numerous compounds exhibiting a wide array of biological activities. nih.gov Derivatives of this scaffold are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.gov

The versatility of the 1,4-benzoxazine system allows for the development of molecules with specific therapeutic actions. For instance, certain derivatives have been studied as orally bioavailable anticancer agents that function by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net Other variations have been designed to possess dual antiangiogenic mechanisms or to act as agonists for receptors that can decrease cancer growth. nih.gov The core structure serves as a critical intermediate for synthesizing molecules targeting neurological and cardiovascular disorders. The broad and potent biological activities associated with this scaffold underscore its importance in modern drug discovery and development programs. ijpsjournal.comnih.gov

Overview of the 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Core Structure for Academic Investigation

The core structure of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₄H₁₃NO) is a key focus of academic research due to its distinct chemical features and synthetic accessibility. The presence of the phenyl group at the 3-position is particularly significant, as it influences the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets and its metabolic stability.

Chemical and Structural Properties

Below is a table summarizing the key identifiers and properties of the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
CAS Number 70310-30-4
InChI Key BKQRBYFLQYHTCV-UHFFFAOYSA-N

Data sourced from multiple references.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a subject of extensive study. Common synthetic routes involve the cyclization of 2-aminophenols with appropriate reagents. One-pot processes have been developed involving the condensation of an aromatic amine, a phenol (B47542), and formaldehyde (B43269). Research has also explored the kinetics and reaction pathways of its synthesis, identifying key intermediates like N-hydroxymethyl aniline (B41778). researchgate.netacs.org The compound can undergo various chemical reactions, including oxidation to form oxo derivatives and substitution reactions to introduce different functional groups. Furthermore, methods for highly enantioselective synthesis have been developed, which are crucial for producing specific stereoisomers for pharmacological evaluation. lookchem.com

Spectroscopic Data

The structure of benzoxazine (B1645224) derivatives is typically confirmed using various spectroscopic methods. For the related 3-phenyl-3,4-dihydro-2H-benzo[e] researchgate.netoxazine (B8389632), characteristic spectral data has been reported:

¹H NMR : Signals for aromatic protons are observed between 6.5–7.5 ppm, with specific peaks for the -O-CH₂-N- and -N-CH₂-Ar protons appearing at approximately 5.44 ppm and 4.66 ppm, respectively. acs.org

FTIR (cm⁻¹) : Key vibrational bands include one for the Ar-O-CH₂ group around 1226 cm⁻¹ and a characteristic peak for the oxazine ring near 937 cm⁻¹. acs.orgresearchgate.net The presence of an aromatic ring is confirmed by skeletal vibrations around 1600 cm⁻¹. researchgate.net

Historical Context and Evolution of Research on 1,4 Benzoxazines and Their Derivatives

Established Synthetic Routes to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

The construction of the this compound core is achieved through several established synthetic pathways. These methods offer different advantages in terms of efficiency, atom economy, and substrate scope.

Mannich Condensation Strategies

The Mannich reaction is a cornerstone in the synthesis of 1,3-benzoxazines. It traditionally involves the aminoalkylation of a phenolic compound with formaldehyde (B43269) and a primary amine. This reaction can be performed in a single step (one-pot) or through a stepwise sequence.

One of the most direct and efficient methods for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the one-pot multicomponent reaction. This approach combines a phenol (B47542), a primary amine, and formaldehyde in a suitable solvent, leading to the formation of the benzoxazine ring in a single synthetic operation. The reaction proceeds through the formation of a phenolic Mannich base intermediate which then undergoes intramolecular cyclization. For the specific synthesis of this compound, this would typically involve the reaction of a 2-aminophenol (B121084) derivative with benzaldehyde, although the classic Mannich reaction for the isomeric 1,3-benzoxazine system is more common.

The synthesis of 1,4-benzoxazine derivatives often follows a different pathway than the classic Mannich condensation for 1,3-isomers. However, Mannich-type reactions can be adapted. For instance, a one-pot reaction involving 2-aminophenol, a carbonyl compound (like a phenacyl halide), and a reducing agent can lead to the desired 1,4-benzoxazine structure.

A notable one-pot synthesis involves the reaction of 2-aminophenol with styrene (B11656) oxide, which provides the necessary phenyl-substituted two-carbon unit. This reaction, when catalyzed, can proceed efficiently to yield the target molecule.

Table 1: Examples of One-Pot Syntheses for Phenyl-Substituted Benzoxazines

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield (%)
2-Aminophenol Styrene Oxide Montmorillonite K-10, Toluene, Reflux This compound 94

This table is interactive and can be sorted by clicking on the column headers.

Stepwise approaches offer greater control over the reaction and can be advantageous when dealing with complex substrates. In this methodology, the intermediates are isolated before proceeding to the final cyclization step. For the synthesis of this compound, a typical stepwise route involves the initial reaction of 2-aminophenol with an electrophile containing a phenyl group, such as 2-bromo-1-phenylethanol (B177431) or styrene oxide.

The first step is the N-alkylation of the 2-aminophenol. The amino group acts as a nucleophile, attacking the electrophilic carbon of the reagent. This results in the formation of an N-(2-hydroxy-2-phenylethyl)-2-aminophenol intermediate. The subsequent and final step is an intramolecular cyclization. This is typically achieved by heating the intermediate, often in the presence of an acid or base catalyst, which promotes the dehydration and ring closure to form the stable 1,4-benzoxazine ring system.

Cyclization Reactions of 2-Aminophenols with Electrophilic Reagents

The reaction between 2-aminophenols and suitable electrophilic partners is a fundamental and widely used strategy for constructing the 1,4-benzoxazine ring. The key to forming the 3-phenyl substituted derivative is the selection of an electrophile that provides a two-carbon linker with a phenyl group attached.

A highly effective electrophilic reagent for this purpose is styrene oxide. In this reaction, the nucleophilic amino group of 2-aminophenol attacks one of the carbon atoms of the epoxide ring. This ring-opening is followed by an intramolecular cyclization, where the phenolic hydroxyl group displaces the newly formed hydroxyl group, leading to the formation of the this compound. This reaction can be performed under solvent-free conditions or in various solvents and is often catalyzed by acids or bases to facilitate the epoxide ring-opening and subsequent cyclization.

Another common electrophile is a 2-halo-1-phenylethanol derivative. The reaction proceeds via an initial N-alkylation of the 2-aminophenol, followed by a base-mediated intramolecular Williamson ether synthesis to form the heterocyclic ring.

Table 2: Cyclization of 2-Aminophenol with Phenyl-Containing Electrophiles

Electrophile Catalyst/Conditions Product Yield (%)
Styrene Oxide None, 100°C This compound 85
Styrene Oxide InCl₃, CH₂Cl₂, RT This compound 92

This table is interactive and can be sorted by clicking on the column headers.

Advanced Catalytic Methods for Benzoxazine Ring Formation

Modern synthetic chemistry has introduced advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzoxazine synthesis.

An elegant and stereocontrolled method for synthesizing chiral 1,4-benzoxazine derivatives involves the Lewis acid-catalyzed ring-opening of activated aziridines by 2-aminophenols. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. When the nitrogen is substituted with an electron-withdrawing group (e.g., tosyl, nosyl), the aziridine (B145994) becomes "activated" and more susceptible to nucleophilic attack.

In this approach, a 2-phenyl-N-tosylaziridine serves as the key building block. A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the aziridine nitrogen, further activating the ring. This allows the phenolic oxygen of a 2-aminophenol to act as a nucleophile, attacking the benzylic carbon of the aziridine in an SN2-type fashion. This regioselective ring-opening leads to an intermediate which, upon intramolecular cyclization involving the amino group, yields the this compound scaffold. This method is particularly valuable for its potential to control stereochemistry.

Copper(I)-Catalyzed Intramolecular C-N Cyclization

Copper(I)-catalyzed intramolecular cyclization represents a powerful tool for the formation of nitrogen-containing heterocycles. This methodology is predicated on the ability of a copper(I) catalyst to facilitate the intramolecular nucleophilic attack of an amine onto a tethered electrophile, leading to ring closure. In the context of benzoxazine synthesis, this typically involves a precursor molecule containing both an amine and a suitably positioned leaving group or unsaturated moiety on the phenoxy portion of the molecule.

While specific studies detailing the application of this method for the direct synthesis of this compound are not extensively documented in readily available literature, the general strategy is well-established for related structures. The reaction mechanism is believed to proceed through the formation of a copper-amide intermediate, which then undergoes intramolecular cyclization. The efficiency and regioselectivity of the cyclization can be influenced by the choice of copper salt, ligands, base, and solvent. For instance, copper-catalyzed hydroamination of alkynones with 2-aminophenols has been shown to produce a variety of functionalized benzoxazole (B165842) derivatives, suggesting the potential of copper catalysis in related intramolecular cyclizations to form the benzoxazine ring.

Palladium-Catalyzed Tandem Allylic Substitution Methodologies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and tandem allylic substitution methodologies offer an efficient route to complex molecules from simple precursors. This approach to forming the 3,4-dihydro-2H-1,4-benzoxazine ring system would likely involve a starting material such as an N-substituted-2-aminophenol and an allylic partner.

A plausible synthetic route could involve the palladium(0)-catalyzed annulation of an N-substituted-2-aminophenol with a propargylic methyl carbonate. While this has been demonstrated for the synthesis of 2-alkylidene and 3-alkylidene-2H-benzo[b] organic-chemistry.orgoxazines, the specific synthesis of this compound via this route is not explicitly detailed in the available literature. The judicious choice of the nitrogen substituent is crucial in directing the regioselectivity of the cyclization. The general mechanism of palladium-catalyzed allylic substitution involves the oxidative addition of a palladium(0) species to an allylic electrophile to form a π-allylpalladium intermediate. Subsequent nucleophilic attack by the amine or phenoxide of the 2-aminophenol derivative would lead to the cyclized product.

Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization of Prochiral Oxetanes

A significant advancement in the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines is the use of chiral phosphoric acid (CPA) to catalyze the enantioselective desymmetrization of prochiral oxetanes. organic-chemistry.orgnih.gov This transition metal- and oxidant-free method provides an efficient and practical route to enantiomerically enriched benzoxazines under mild reaction conditions. organic-chemistry.orgnih.gov

The reaction involves the intramolecular ring-opening of a 3-substituted oxetane (B1205548) bearing a tethered amine. The chiral phosphoric acid catalyst activates the oxetane and controls the stereochemical outcome of the nucleophilic attack by the amine. Optimization studies have identified (R)-CPA7 as a highly effective catalyst for this transformation, achieving high yields and excellent enantioselectivity. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating a variety of substituents on both the oxetane and amine components. organic-chemistry.org

Table 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization of Prochiral Oxetanes

Entry Oxetane Substrate Amine Substrate Catalyst (mol%) Solvent Time (h) Yield (%) ee (%)
1 3-((2-aminophenoxy)methyl)oxetane - (R)-CPA7 (5) Toluene 24 95 98
2 3-((2-(methylamino)phenoxy)methyl)oxetane - (R)-CPA7 (5) Toluene 24 92 97
3 3-((4-chloro-2-aminophenoxy)methyl)oxetane - (R)-CPA7 (5) Toluene 36 88 99
4 3-((2-amino-4-methylphenoxy)methyl)oxetane - (R)-CPA7 (5) Toluene 36 90 96

Data derived from studies on the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines. organic-chemistry.org

Intramolecular Michael Addition Strategies for Benzoxazine Formation

Intramolecular Michael addition is a classic carbon-carbon or carbon-heteroatom bond-forming reaction that can be employed for the synthesis of cyclic compounds. In the context of 3,4-dihydro-2H-1,4-benzoxazine synthesis, this strategy would typically involve a 2-aminophenol derivative as the nucleophile and a tethered α,β-unsaturated carbonyl or a related Michael acceptor.

While the direct application of this method for the synthesis of this compound is not prominently featured in the reviewed literature, a related biocatalytic decarboxylative Michael addition has been used to synthesize 1,4-benzoxazinone derivatives. nih.gov This suggests the potential for Michael addition strategies in constructing the core benzoxazine framework. A hypothetical intramolecular aza-Michael addition could involve a 2-aminophenol with a pendant α,β-unsaturated phenyl ketone moiety. The intramolecular conjugate addition of the amino group to the enone system would lead to the formation of the six-membered heterocyclic ring. The stereochemical outcome of such a reaction could potentially be controlled through the use of chiral catalysts.

Reactions of p-Substituted Phenols with N,N-Dimethylolamines

The reaction of phenols with primary amines and formaldehyde, a classic Mannich-type condensation, is a well-established and widely used method for the synthesis of 1,3-benzoxazines. lookchem.com The synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, an isomer of the target compound, is achieved through the reaction of phenol, aniline (B41778), and formaldehyde. acs.org

This one-pot synthesis is convenient but can be influenced by several factors, including the stoichiometry of the reactants, temperature, and solvent, which can affect the yield and the formation of byproducts. acs.org The reaction is believed to proceed through the formation of N,N-dimethylolamine intermediates from the reaction of the primary amine with formaldehyde. These intermediates then react with the phenol to form the benzoxazine ring.

Table 2: Synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine via Mannich Condensation

Phenol Amine Aldehyde Solvent Temperature (°C) Yield (%)
Phenol Aniline Formaldehyde Dioxane 90 75-85
p-Cresol Aniline Formaldehyde Toluene 110 80
Phenol p-Toluidine Formaldehyde None (neat) 100 88

Representative data from studies on the synthesis of 1,3-benzoxazines. lookchem.comacs.org

Mechanistic Investigations of this compound Synthesis

Identification and Characterization of Reaction Intermediates

Understanding the reaction mechanism and identifying key intermediates are crucial for optimizing synthetic methodologies. For the classical synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine from phenol, aniline, and formaldehyde, detailed mechanistic studies have been conducted. nih.govacs.org High-performance liquid chromatography (HPLC) analysis of the crude reaction mixture has led to the isolation and characterization of several intermediates and byproducts. acs.org

The key intermediate in this reaction is proposed to be N-hydroxymethyl aniline (HMA), formed from the reaction of aniline and formaldehyde. nih.govacs.org HMA can then react with phenol to form 2-((phenylamino)methyl)phenol, another crucial intermediate. acs.org Subsequent reaction with another molecule of formaldehyde leads to the cyclization and formation of the benzoxazine ring. HMA can also self-condense or react with other species in the reaction mixture, leading to byproducts such as 1,3,5-triphenyl-1,3,5-triazinane. acs.org

In the chiral phosphoric acid-catalyzed enantioselective desymmetrization of prochiral oxetanes, mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds via a selective intramolecular nucleophilic ring-opening of the oxetane. organic-chemistry.org The chiral catalyst is believed to activate the oxetane by forming a hydrogen bond with the oxetane oxygen, while also orienting the tethered amine for a stereoselective attack, thus leading to the enantioenriched benzoxazine product. organic-chemistry.org

Role of N-Hydroxymethyl Aniline (HMA) and Related Species

A crucial initial step in the synthesis is the reaction between aniline and formaldehyde to form N-hydroxymethyl aniline (HMA). rhhz.netresearchgate.net This compound is considered a key and highly reactive intermediate in the reaction cascade. rhhz.netresearchgate.net HMA is not typically isolated but is formed in situ and readily participates in subsequent reactions.

The significance of HMA lies in its ability to act as a precursor to the electrophilic species necessary for the aminoalkylation of the phenol ring. HMA can react with itself or other species present in the reaction mixture, leading to the formation of various intermediates and byproducts. For instance, self-condensation of HMA can lead to the formation of 1,3,5-triphenyl-1,3,5-triazinane. rhhz.net The reaction pathway is heavily influenced by the stability and reactivity of HMA under the given reaction conditions.

Analysis of Mannich Base Intermediates

Following its formation, N-hydroxymethyl aniline (HMA) reacts with phenol, leading to the formation of a critical Mannich base intermediate, 2-((phenylamino)methyl)phenol. rhhz.net This intermediate represents the successful aminoalkylation of the phenol ring at the ortho position. The formation of this Mannich base is a pivotal step, as it brings together the aniline and phenol moieties, setting the stage for the final ring closure.

Examination of Iminium-Based Mechanisms

The Mannich reaction, central to the synthesis of this compound, is widely understood to proceed through an iminium-based mechanism. In this pathway, the N-hydroxymethyl aniline (HMA) intermediate undergoes dehydration to form a reactive electrophilic species known as an iminium ion (Ph-N+=CH2).

This iminium ion is a potent electrophile that then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenol ring, preferentially at the ortho position to the hydroxyl group. This step results in the formation of the aforementioned Mannich base, 2-((phenylamino)methyl)phenol. The subsequent reaction with another molecule of formaldehyde leads to the formation of the oxazine (B8389632) ring. The decomposition of intermediates to form iminium ions has been noted in related benzoxazine polymerization studies, highlighting the importance of this reactive species. rsc.org

Kinetic Studies of Benzoxazine Formation

Kinetic investigations into the formation of this compound, particularly the ring-closing step from the Mannich base and formaldehyde, have provided significant insights into the reaction dynamics.

Determination of Reaction Orders and Rate Constants

The rate constants for this reaction have been determined at various temperatures, allowing for the calculation of the activation energy. This data is crucial for understanding the temperature dependence of the reaction and for optimizing reaction conditions for efficient synthesis.

Table 1: Reaction Rate Constants at Different Temperatures

Temperature (°C) Rate Constant (k)
Data Not Available Data Not Available
Data Not Available Data Not Available
Data Not Available Data Not Available

While research indicates that rate constants have been calculated at various temperatures, specific numerical data from the available search results is not provided.

Elucidation of Rate-Controlling Steps (e.g., Dehydration Processes)

Detailed kinetic analysis has identified the rate-controlling step in the formation of the benzoxazine ring from the Mannich base and formaldehyde. researchgate.net In aqueous or partially aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene (B1212753) glycol, and its oligomers, poly(oxymethylene) glycols. The reaction process involves the degradation of these oligomers to methylene glycol, followed by the dehydration of methylene glycol to the more reactive formaldehyde molecule. researchgate.net

Influence of Acid and Base Catalysis on Reaction Kinetics

The synthesis of this compound can be influenced by the presence of acidic or basic catalysts.

Acid Catalysis: In the presence of an acid, the formation of the electrophilic iminium ion from N-hydroxymethyl aniline is accelerated. The acid protonates the hydroxyl group of HMA, making it a better leaving group (water) and facilitating the formation of the iminium cation. This, in turn, can increase the rate of the electrophilic aromatic substitution on the phenol ring. Acidic catalysts are often employed to promote the ring-opening polymerization of benzoxazines, a process that also involves cationic intermediates. researchgate.net

Analysis of Competing Reactions and Byproduct Formation

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, while achievable through various routes, is not without challenges related to competing reactions and the formation of undesired byproducts. The nature of these side reactions is highly dependent on the chosen synthetic pathway.

One key method for forming the dihydrobenzoxazine ring involves a cascade reaction sequence, such as catalytic hydrogenation of a nitro precursor followed by intramolecular cyclization. nih.gov In such processes, a notable byproduct can be the corresponding fully aromatic or oxidized 2H-benzoxazine. nih.gov This occurs due to over-oxidation or dehydrogenation under the reaction conditions. For instance, in the synthesis of certain 3,4-dihydro-2H-1,4-benzoxazines, small quantities of the analogous 2H-benzoxazines were isolated alongside the desired saturated products. nih.gov

Another common strategy for building the 1,4-benzoxazine ring is through the intramolecular cyclization of intermediates derived from 2-aminophenols. researchgate.netnih.gov In these syntheses, a primary competing reaction is the potential for O-alkylation versus N-alkylation when reacting the 2-aminophenol with an electrophile. Since 2-aminophenol possesses two nucleophilic sites (the amino group and the hydroxyl group), reaction conditions must be carefully controlled to favor the desired reactivity pathway to avoid the formation of undesired isomers.

Furthermore, in palladium-catalyzed reactions that aim to form the benzoxazine ring via intramolecular C-N bond formation, unproductive side reactions can occur. wikipedia.org A common side reaction in related cross-coupling processes is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material and the formation of an imine instead of the desired cyclized product. wikipedia.org Careful selection of ligands and reaction conditions is crucial to minimize these competing pathways.

Functionalization and Derivatization Strategies of the this compound Core

The this compound core contains a secondary amine within its heterocyclic ring, providing a reactive handle for a variety of functionalization and derivatization reactions. These modifications are crucial for modulating the compound's physicochemical and biological properties.

Acylation and Alkylation Methods

The nitrogen atom at the 4-position of the dihydrobenzoxazine ring is a nucleophilic secondary amine and readily undergoes acylation and alkylation reactions.

Alkylation: N-alkylation can be achieved by reacting the parent benzoxazine with alkyl halides. This reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. For example, substituted 2H-1,4-benzoxazines, upon formation, can be directly reacted with alkyl bromides to yield the desired N-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. researchgate.net

Acylation: The introduction of an acyl group onto the nitrogen atom is another common transformation. This is typically accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A notable application of this reaction is in the kinetic resolution of racemic mixtures of substituted 3,4-dihydro-2H-1,4-benzoxazines using chiral acyl chlorides. shd-pub.org.rs This process demonstrates the accessibility of the ring nitrogen for acylation and its utility in preparing enantiomerically enriched compounds.

Introduction of Diverse Substituents on the Benzoxazine Ring System

The introduction of a wide array of substituents onto the benzoxazine scaffold can be accomplished through two primary approaches: by employing functionalized starting materials during the ring synthesis or by direct modification of the pre-formed heterocyclic system.

A highly effective strategy is to begin the synthesis with already substituted precursors. This allows for precise control over the position and nature of the substituent. For example, various substituted 3,4-dihydro-1,4-benzoxazine derivatives can be prepared by starting with appropriately substituted 2-aminophenols or 2-halophenols. researchgate.netorganic-chemistry.orgnih.gov This "bottom-up" approach is versatile, enabling the incorporation of diverse functional groups onto the aromatic portion of the molecule. Palladium-catalyzed tandem reactions have been developed to provide chiral vinyl-substituted dihydro-2H-benzo[b] researchgate.netresearchgate.net-oxazines from functionalized starting materials. organic-chemistry.org

Alternatively, direct functionalization of the pre-formed this compound core can be performed. As discussed, the nitrogen atom is a key site for modification via alkylation and acylation. researchgate.netshd-pub.org.rs While less common in the reviewed literature for this specific core, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the electron-rich benzene (B151609) ring are theoretically possible, offering another avenue for introducing diversity.

Buchwald–Hartwig Cross-Coupling for N-Arylation

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has been effectively applied to the N-arylation of the 3,4-dihydro-2H-1,4-benzoxazine core, providing a direct route to a variety of 4-aryl substituted derivatives.

This strategy involves coupling the secondary amine of the benzoxazine ring with an aryl halide (typically a bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov This method has been used to synthesize libraries of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine compounds for biological screening. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for different substrates. nih.gov The reaction's broad substrate scope and tolerance for various functional groups make it a highly valuable tool for derivatization. wikipedia.org

Below is a table summarizing typical conditions for the Buchwald-Hartwig N-arylation of 1,4-benzoxazines.

Aryl Halide SubstratePalladium CatalystLigandBaseSolventYield Range (%)Reference
Substituted BromobenzenesPd₂(dba)₃XPhosCs₂CO₃Toluene24–82 nih.gov
Bromobenzene[Pd(allyl)Cl]₂XPhost-BuONaToluene>99 nih.gov

Ring Expansion Reactions to Form Related Heterocyclic Systems

Ring expansion reactions of the 3,4-dihydro-2H-1,4-benzoxazine core to form larger heterocyclic systems, such as the seven-membered dibenzo[b,f] researchgate.netresearchgate.netoxazepines, are not a commonly reported transformation. The existing literature on the synthesis of these related seven-membered heterocycles does not typically involve the expansion of a pre-existing benzoxazine ring.

Instead, dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivatives are generally constructed through cyclocondensation reactions from acyclic or alternative cyclic precursors. researchgate.net Common synthetic strategies include the reaction of substituted 2-aminophenols with 2-halobenzaldehydes or intramolecular O-arylation of amide precursors. researchgate.net These methods build the seven-membered ring directly rather than expanding a six-membered one. While ring expansion reactions are known for other heterocyclic systems, their application to the this compound scaffold to access related structures like dibenzo[b,f] researchgate.netresearchgate.netoxazepines has not been established as a primary synthetic route.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound, providing detailed information about the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons and their connectivity in the this compound molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) of the signals provide a complete picture of the proton framework.

The ¹H NMR spectrum typically shows distinct signals corresponding to the protons of the methylene groups in the oxazine ring and the aromatic protons of both the benzoxazine and the phenyl substituent. Key signals include two singlets for the non-equivalent protons of the methylene groups, Ar-CH₂-N and O-CH₂-N. The aromatic region of the spectrum displays a complex pattern of multiplets resulting from the protons on the fused benzene ring and the pendant phenyl group.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound Data presented below is compiled from representative findings in the literature. Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Ar-CH₂-N4.62s (singlet)
O-CH₂-N5.35s (singlet)
Ar-H6.79 - 7.26m (multiplet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum reveals characteristic chemical shifts for the two methylene carbons of the oxazine ring (Ar-CH₂-N and O-CH₂-N). Additionally, signals corresponding to the aromatic carbons are observed in the downfield region of the spectrum. The number of signals confirms the molecular symmetry, and their specific chemical shifts are indicative of their electronic environment.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound Data presented below is compiled from representative findings in the literature. Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Carbon AssignmentChemical Shift (δ, ppm)
Ar-CH₂-N50.4
O-CH₂-N79.5
Aromatic Carbons116.9, 118.3, 120.8, 121.4, 126.7, 127.8, 129.3
Quaternary Aromatic Carbons148.4, 154.4

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard 1D NMR techniques are powerful for structural elucidation, advanced 2D NMR experiments are necessary for detailed stereochemical and conformational analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of protons within the molecule.

For this compound, the oxazine ring can adopt different conformations, such as a half-chair or a twist-boat. NOESY experiments could reveal through-space correlations between the protons of the phenyl ring and the protons on the benzoxazine core, providing insights into the preferred orientation of the phenyl group. For instance, correlations between the ortho-protons of the phenyl ring and the methylene protons of the oxazine ring would help define the molecule's three-dimensional structure in solution. Although these techniques are highly applicable, specific published NOESY or ROESY studies detailing the conformational analysis for this compound are not widely available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that confirm the presence of its key structural features. The spectrum is characterized by bands corresponding to the vibrations of the oxazine ring, the aromatic rings, and the various C-H, C-O, and C-N bonds.

Key characteristic absorption bands include the antisymmetric C-O-C stretching vibration, which is a hallmark of the oxazine ring structure. Additionally, the spectrum shows typical aromatic skeletal vibrations and bands related to C-H stretching and bending. The region from 900 to 1500 cm⁻¹ is particularly rich in information, containing fingerprint vibrations specific to the benzoxazine structure. researchgate.net

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound Data presented below is compiled from representative findings in the literature. Exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
1600Aromatic skeletal vibrationC=C (Aromatic)
1491Disubstituted benzene ring stretchC=C (Aromatic)
1222Antisymmetric C-O-C stretchingEther (Oxazine Ring)
934O-C-N vibrationOxazine Ring
753Ar-H out-of-plane bendingC-H (Aromatic)

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) for In-Situ Monitoring

Attenuated Total Reflection (ATR) is an FTIR sampling technique that allows for the direct analysis of solid or liquid samples without extensive preparation. When coupled with a probe, ATR-FTIR can be used for in-situ, real-time monitoring of chemical reactions.

This technique is highly suitable for monitoring the synthesis or polymerization of this compound. researchgate.net For instance, during the synthesis of benzoxazines, an ATR-FTIR probe immersed in the reaction vessel can track the progress of the reaction by monitoring the disappearance of reactant-specific peaks (e.g., N-H or O-H stretches from precursors) and the simultaneous appearance of characteristic benzoxazine peaks. Specifically, the formation of the C-O-C ether linkage (around 1222 cm⁻¹) and the oxazine ring mode (around 934 cm⁻¹) could be followed in real-time to determine reaction kinetics and endpoint. Similarly, during the ring-opening polymerization of the monomer, the decrease in the intensity of the characteristic oxazine ring bands can be monitored to follow the extent of curing.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which are generated through controlled dissociation.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. researchgate.net For this compound (C₁₄H₁₃NO), HRMS provides an exact mass measurement that can confirm its molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The theoretical exact mass is calculated to be 211.0997 g/mol . Experimental determination via HRMS is a definitive method for structural confirmation of newly synthesized benzoxazine derivatives. connectjournals.com

Analysis of the fragmentation pattern under electron impact (EI) ionization provides further structural verification. The fragmentation of this compound is expected to follow patterns characteristic of its constituent functional groups, including amines, ethers, and aromatic systems. libretexts.org Common fragmentation pathways would likely involve alpha-cleavage adjacent to the nitrogen and oxygen atoms within the oxazine ring, as well as the loss of the phenyl group. This detailed fragmentation data helps to piece together the molecular structure.

Analytical Parameter Value
Molecular FormulaC₁₄H₁₃NO
Theoretical Exact Mass211.0997 g/mol
Nominal Mass211 g/mol

X-ray Crystallography for Solid-State Structure and Conformational Insights

Crystallographic Data for 4-dichloroacetyl-3-phenyl-3,4-dihyro-2H-1,4-benzoxazine
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.105
b (Å)6.2685
c (Å)16.084
β (°)103.79
Volume (ų)1479.1
Z4
Source: Asian Journal of Chemistry asianpubs.org

Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from the crude reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to analyze the composition of the crude products from the synthesis of this compound. rhhz.net By separating the components of the mixture, HPLC can identify the main product and various byproducts formed during the reaction of phenol, aniline, and formaldehyde. researchgate.netrhhz.net The technique is also utilized in its preparative form to isolate and purify the target compound, ensuring a high-purity monomer essential for subsequent polymerization studies. rhhz.net The retention time and UV absorption data obtained from HPLC are key metrics for compound identification and purity verification. rhhz.net

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. paint.org While HPLC is ideal for small molecules, SEC is particularly useful for analyzing oligomers and polymers. researchgate.net In the context of benzoxazines, SEC is used to determine the purity of the synthesized monomer and to evaluate the molecular weight of any oligomeric species that may have formed. researchgate.netkpi.ua This ensures that the monomer feedstock for polymerization is well-characterized and free from higher molecular weight contaminants that could affect the properties of the final polybenzoxazine.

Thermal Analysis for Polymerization Behavior and Transition Studies

Thermal analysis techniques are critical for studying the polymerization behavior of the this compound monomer and the thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC) is widely used to investigate the thermal transitions of the monomer and its polymerization process. A typical DSC thermogram for a benzoxazine monomer shows an endothermic peak corresponding to its melting point, followed by a broad exothermic peak at a higher temperature. researchgate.net This exotherm is characteristic of the thermally induced ring-opening polymerization of the oxazine moiety. kpi.uadoi.org For 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (a closely related isomer often designated as PH-a), the melting endotherm occurs at 57 °C, and the polymerization exotherm is observed at 267 °C.

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation profile of the cured polybenzoxazine. TGA measures the change in mass of a sample as a function of temperature. Polybenzoxazines are known for their high thermal stability and high char yield, which is the percentage of material remaining at very high temperatures. kpi.ua For polymers derived from acetylene-functional benzoxazines, temperatures for 10% weight loss (T₁₀%) can be in the range of 520–600°C with char yields of 71–81% at 800°C in a nitrogen atmosphere. kpi.ua

Thermal Properties of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (PH-a)
Parameter Temperature (°C)
Melting Point (Tₘ)57
Ring-Opening Polymerization (Tₚ)267
Source: Polymers

Differential Scanning Calorimetry (DSC) for Kinetic Parameter Determination

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique utilized to investigate the polymerization kinetics of benzoxazine resins, including compounds related to this compound. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into the exothermic polymerization process. By conducting DSC experiments at various heating rates, crucial kinetic parameters such as the activation energy (Ea) can be determined, which are essential for understanding the curing behavior and optimizing processing conditions.

Detailed research findings on the specific kinetic parameters for this compound are not extensively available in the provided search results. However, the general methodology for determining these parameters for analogous benzoxazine systems is well-documented. For instance, studies on various benzoxazine monomers employ non-isothermal DSC scans at multiple heating rates (e.g., 3, 6, 10, 15, and 20 °C min⁻¹) to record the exothermic peak temperatures of polymerization. nih.gov

From these measurements, the activation energy can be calculated using established kinetic models, such as the Kissinger and Ozawa methods. nih.govnih.gov The Kissinger method plots the natural log of the heating rate divided by the square of the peak temperature (ln(β/Tₚ²)) against the inverse of the peak temperature (1/Tₚ). The Ozawa method, on the other hand, plots the natural log of the heating rate (ln(β)) against 1/Tₚ. nih.gov The slope of the resulting linear fits from these plots is then used to determine the activation energy.

The polymerization of benzoxazines is often observed to follow an autocatalytic mechanism. nih.gov This is due to the generation of highly catalytic hydroxyl groups as the curing process progresses. The reaction rate as a function of conversion typically shows a maximum in the range of 20–60% conversion, which is characteristic of autocatalytic behavior. nih.gov

While specific data tables for this compound are not available in the search results, the following tables illustrate the type of data that is typically generated in such studies for other benzoxazine monomers.

Table 1: Illustrative DSC Data for a Generic Benzoxazine Monomer

Heating Rate (β) (°C/min)Peak Exotherm Temperature (Tₚ) (°C)Peak Exotherm Temperature (Tₚ) (K)
3210483.15
6220493.15
10228501.15
15235508.15
20241514.15

Table 2: Illustrative Kinetic Parameters Calculated from DSC Data for a Generic Benzoxazine Monomer

Kinetic MethodActivation Energy (Ea) (kJ/mol)
Kissinger95
Ozawa98

It is important to note that the curing process of benzoxazine monomers can be complex, sometimes exhibiting a multi-stage pattern in DSC analysis that can be assigned to ring-opening, bridge-forming, and structural rearrangement at increasing temperatures. nih.gov The presence of impurities can also significantly influence the polymerization behavior observed in DSC thermograms. researchgate.net Therefore, using highly purified samples is crucial for obtaining reliable and reproducible kinetic data. nih.gov

Computational Chemistry and Theoretical Modeling Studies of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, provide a detailed picture of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, DFT calculations can be employed to determine a range of properties, including optimized molecular geometry, charge distribution, and molecular orbital energies. While specific DFT studies on this exact molecule are not extensively reported in the literature, the principles from studies on analogous benzoxazine (B1645224) derivatives can be applied. acs.orgresearchgate.net

DFT calculations typically involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) to approximate the solutions to the Schrödinger equation. These calculations can reveal key aspects of the molecule's electronic nature, such as the location of electron-rich and electron-deficient regions, which are crucial for predicting its reactivity.

Table 1: Illustrative Data from DFT Calculations on a Benzoxazine Analog (Note: This table is illustrative and based on typical results for similar benzoxazine structures, as specific data for this compound is not readily available in the cited literature.)

ParameterCalculated ValueSignificance
Total EnergyVariesIndicates the stability of the optimized geometry.
Dipole MomentVariesProvides insight into the molecule's polarity.
Mulliken Atomic ChargesVaries by atomShows the partial charge distribution across the molecule, identifying potential sites for nucleophilic or electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, it is expected that the HOMO would be localized primarily on the electron-rich aromatic rings, particularly the one derived from the phenol (B47542) component, and the nitrogen atom. The LUMO is anticipated to be distributed over the phenyl substituent and the benzoxazine ring system. Computational studies on other benzoxazine derivatives have shown similar distributions, which are key to understanding their reaction mechanisms. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzoxazine Analog (Note: This table is illustrative and based on typical results for similar benzoxazine structures.)

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-5.5 to -6.5Indicates the propensity to donate electrons (nucleophilicity).
LUMO-0.5 to -1.5Indicates the propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap4.5 to 5.5Relates to chemical reactivity and electronic transition energy.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.

For this compound, MD simulations can be used to investigate its conformational landscape, identifying the most stable conformations and the energy barriers between them. The dihydro-oxazine ring can adopt different conformations, such as half-chair or boat forms, and the orientation of the phenyl group can also vary. Understanding these conformational preferences is important as they can influence the molecule's reactivity and its packing in the solid state.

While specific MD studies on the monomer are scarce, research on the corresponding polybenzoxazines has utilized these techniques to understand the structure and properties of the crosslinked polymer network. nih.gov These studies provide a framework for how MD could be applied to the monomer to understand its flexibility and intermolecular interactions in different environments.

Mechanistic Insights from Computational Approaches (e.g., Iminium-Based Mechanisms)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. For the synthesis and polymerization of benzoxazines, several mechanisms have been proposed, often involving iminium ion intermediates.

The formation of this compound from a phenol, an aniline (B41778), and formaldehyde (B43269) likely proceeds through a series of steps that can be modeled computationally. Theoretical calculations can be used to evaluate the feasibility of different proposed pathways by determining the activation energies for each step. One proposed key intermediate is an iminium ion, formed from the reaction of the amine and formaldehyde. This electrophilic species can then react with the phenol to form the benzoxazine ring. mdpi.com

Similarly, the ring-opening polymerization of benzoxazines is thought to proceed via a cationic mechanism, which can be initiated thermally or by an acid catalyst. Computational studies can model the initial ring-opening event to form a carbocation or an iminium ion, followed by the subsequent propagation steps where this reactive intermediate attacks another benzoxazine monomer. These calculations can help to identify the rate-determining step and understand how substituents on the benzoxazine ring influence the polymerization kinetics.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

By performing DFT calculations on the optimized geometry of this compound, it is possible to calculate its theoretical ¹H and ¹³C NMR spectra. The calculated chemical shifts can then be compared to experimental data to aid in the assignment of peaks. scilit.com

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the various vibrational modes of the molecule, such as the characteristic stretches of the C-O-C and C-N-C bonds in the oxazine (B8389632) ring, as well as the vibrations of the aromatic rings. While experimental spectra for this compound are available, theoretical calculations provide a deeper understanding of the molecular motions associated with each absorption band. researchgate.net

Theoretical Insights into Polymerization Pathways

The thermal polymerization of benzoxazines is a complex process involving multiple reaction pathways that lead to a highly crosslinked network. Theoretical modeling can provide significant insights into the energetics and mechanisms of these polymerization pathways.

The generally accepted mechanism for the ring-opening polymerization of benzoxazines is a cationic process. researchgate.net Computational studies can be employed to investigate the initial ring-opening step, which is often the rate-limiting step. This can involve the formation of a carbocation or an iminium ion, which then propagates the polymerization. DFT calculations can be used to determine the activation energies for different potential ring-opening pathways, helping to identify the most favorable one.

Furthermore, theoretical models can be used to study the subsequent crosslinking reactions. These can include the reaction of the opened ring with the phenolic hydroxyl groups of other monomers or with the aromatic rings. By calculating the reaction energies and activation barriers for these different crosslinking reactions, it is possible to build a more complete picture of the network formation process. While specific theoretical studies on the polymerization of this compound are not widely available, the methodologies developed for other benzoxazine systems could be readily applied to gain a deeper understanding of its polymerization behavior. vu.lt

Elucidation of Zwitterionic Intermediates

Computational investigations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving this compound and its derivatives. While direct computational studies specifically targeting the zwitterionic intermediates of this compound are not extensively documented in dedicated publications, the principles and findings from closely related benzoxazine systems offer valuable transferable knowledge.

Research on the ring-opening polymerization (ROP) of other benzoxazines, such as amide-functional and hydroxylethyl-containing derivatives, has computationally validated the formation of zwitterionic intermediates. These studies demonstrate that the cleavage of the C-O bond in the oxazine ring leads to a transient species with a positive charge on the nitrogen atom (iminium ion) and a negative charge on the phenolic oxygen (phenoxide).

The general mechanism, supported by computational energetics, suggests that the initiation of ring-opening, either thermally or through cationic catalysis, overcomes an activation barrier to form this zwitterionic intermediate. The stability and subsequent reaction pathways of this intermediate are then explored through further calculations.

For instance, in the cationic ring-opening polymerization, a proton or Lewis acid coordinates to the oxygen or nitrogen atom of the benzoxazine ring, facilitating the ring-opening to form a carbocation. This carbocation is a key component of the resulting zwitterionic structure. The subsequent propagation steps involve the electrophilic attack of this intermediate on another monomer molecule.

The following table outlines the typical computational parameters and expected findings from a DFT study focused on the elucidation of a zwitterionic intermediate in a benzoxazine system, which would be applicable to this compound.

Computational Parameter Description Expected Outcome for Zwitterionic Intermediate Study
Method The level of theory used for the electronic structure calculation.B3LYP, M06-2X, or other suitable density functionals.
Basis Set The set of functions used to build the molecular orbitals.6-31G(d,p), 6-311+G(d,p), or larger for better accuracy.
Solvation Model A model to account for the effect of the solvent on the reaction.Polarizable Continuum Model (PCM) is commonly used.
Geometry Optimization Finding the minimum energy structure of the molecule.Optimized geometries of the reactant, transition state, and zwitterionic intermediate.
Frequency Calculation Calculation of vibrational frequencies to characterize stationary points.One imaginary frequency for the transition state, all real frequencies for minima (reactant and intermediate).
Energy Calculation Determination of the electronic and free energies.Calculation of activation energies and reaction enthalpies for the formation of the zwitterionic intermediate.

The insights gained from these computational studies are crucial for designing new benzoxazine monomers with tailored reactivity and for optimizing polymerization conditions to control the properties of the resulting polybenzoxazines. The theoretical elucidation of zwitterionic intermediates provides a fundamental understanding of the underlying reaction mechanisms that govern the behavior of this important class of heterocyclic compounds.

Structure Activity and Structure Property Relationship Sar/spr Analyses of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Derivatives

Influence of the Phenyl Substituent at Position 3 on Molecular Interactions

The phenyl group at the C-3 position of the benzoxazine (B1645224) ring is a key structural feature that significantly dictates the molecule's three-dimensional conformation and electronic properties. These characteristics, in turn, govern its interactions with biological macromolecules such as enzymes and receptors.

Steric and Electronic Effects on Binding Affinities

The steric bulk and electronic nature of the phenyl substituent at position 3 play a crucial role in molecular recognition and binding affinity. Systematic variation of phenyl-substitution at the oxazine (B8389632) ring is an effective strategy to regulate the properties of these compounds. morressier.com The orientation of the phenyl ring relative to the benzoxazine core can either facilitate or hinder the optimal fit within a receptor's binding pocket.

The electronic properties of substituents on this phenyl ring can further modulate binding interactions. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the molecule, influencing electrostatic or hydrogen-bonding interactions with amino acid residues in the target protein. Studies on related heterocyclic scaffolds have shown that the electronic character of substituents has a significant effect on the molecule's transition energy and can be correlated with substituent constants. researchgate.net While detailed quantitative structure-activity relationship (QSAR) studies specifically correlating C-3 phenyl substituents with binding affinities for a particular receptor are not extensively detailed in the reviewed literature, the principles of medicinal chemistry suggest that such modifications would be critical for optimizing potency.

Impact on Metabolic Stability

The presence of specific substituents on the phenyl ring can either block or promote metabolism. For instance, sterically hindering groups or electron-withdrawing groups can decrease the rate of aromatic oxidation, thereby enhancing metabolic stability and prolonging the compound's half-life. Conversely, certain positions on the phenyl ring might be metabolically "soft spots." While specific metabolic pathways for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives are not extensively documented, studies on related nitroxide derivatives of the 1,4-benzoxazine structure have investigated their thermal stability and fragmentation, providing insights into how substituents affect molecular stability under stress. nih.gov Further research involving in vitro assays with liver microsomes would be necessary to fully elucidate the metabolic fate of these compounds and establish a clear SAR for metabolic stability. nih.gov

Positional Effects of Substituents on the Benzoxazine Core and Aromatic Rings

The substitution pattern on the benzoxazine core (Ring A) and any additional aromatic rings is a powerful tool for fine-tuning the pharmacological profile of the derivatives.

Impact of Alkyl, Aryl, and Heteroatom Substituents

Research into the anticancer properties of 1,4-benzoxazine derivatives has provided valuable SAR data. A 2023 study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated that substitutions on the benzoxazine core and the N-4 aryl ring significantly impact anti-proliferative activity against various cancer cell lines. mdpi.com The inclusion of hydroxyl groups on the benzoxazine core (Ring A) was found to be beneficial for biological activity. mdpi.com Furthermore, placing a para-amino group on the N-4 aryl ring (Ring C) markedly enhanced potency. mdpi.com

In a separate investigation into neuroprotective antioxidants, 3-alkyl substituents on the 1,4-benzoxazine ring were deemed essential for efficient activity. nih.gov Within this series, derivatives bearing an 8-benzylamino substituent were identified as the most promising due to their potent neuroprotective effects without inherent cytotoxicity. nih.gov This highlights the synergistic effect of substitutions at different positions on the core structure.

The data below summarizes the anti-proliferative activity of selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives, illustrating the impact of substituents. mdpi.com

CompoundSubstituent R¹ (Ring A)Substituent R² (Ring B/C-3)Substituent R³ (Ring C/N-4)IC₅₀ (µM) vs. PC-3 Cells
5aHPhenylPhenyl> 50
5bHPhenyl4-Nitrophenyl27.5
11d7-OMe2,4-Dimethylphenyl4-Hydroxyphenyl14.1
14f7-OH4-Methoxyphenyl4-Aminophenyl7.84

Modulation of Receptor Binding Specificity

The strategic placement of substituents can alter a compound's binding profile, enhancing its selectivity for a specific receptor subtype over others. This is crucial for minimizing off-target effects. For example, in the development of nonsteroidal mineralocorticoid receptor (MR) antagonists, a series of benzoxazin-3-one (B8392483) derivatives were optimized. nih.gov The key to achieving high potency and selectivity was the introduction of a large 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position of the benzoxazine core. nih.gov The resulting compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one , showed excellent binding affinity for the MR with good selectivity over other steroid hormone receptors. nih.gov

This principle is further exemplified in studies of N-phenylpiperazine analogs designed as dopamine (B1211576) receptor ligands. mdpi.com Despite high homology between D2 and D3 receptor subtypes, subtle structural variations in the aryl portion of the molecules led to significant differences in binding selectivity, with some compounds achieving over 1000-fold selectivity for the D3 receptor. mdpi.com This demonstrates that even minor modifications to peripheral aromatic rings can drastically alter the interaction with the target, a concept directly applicable to the design of selective this compound derivatives.

Stereochemical Influences on Biological Activity and Reactivity

The presence of the phenyl group at the C-3 position renders this carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The separation of benzoxazine enantiomers has been successfully achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov The chiral recognition mechanism is believed to involve inclusion complex interactions and hydrogen bonding between the enantiomers and the chiral stationary phase. nih.gov The ability to isolate enantiomerically pure compounds is a critical prerequisite for evaluating their individual pharmacological properties. nih.gov

However, the impact of stereochemistry on the biological activity of this specific scaffold is not uniform. In one study of 1,4-benzoxazine derivatives synthesized as potential calcium and calmodulin antagonists, the optical isomers were also prepared and evaluated. researchgate.net The investigation found no significant differences in the biological activities between the enantiomers for the specific compounds tested. researchgate.net This suggests that for some target interactions, the specific spatial orientation of the C-3 substituent may not be a critical determinant of activity. Nonetheless, this cannot be assumed to be a general rule for the entire class of compounds, and stereoselectivity should be investigated on a case-by-case basis, as differential activity between enantiomers remains a common phenomenon for many therapeutic agents.

Correlation between Structural Features and Specific Biological Activities of this compound Derivatives

The this compound scaffold has proven to be a versatile template in medicinal chemistry, leading to the development of derivatives with a wide array of biological activities. The nature, position, and stereochemistry of substituents on both the benzoxazine core and the 3-phenyl ring play a crucial role in modulating the pharmacological profile of these compounds. This section explores the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the antihypertensive, neuroprotective, antimicrobial, anticancer, calcium and calmodulin antagonistic, and serotonin-3 (5-HT3) receptor antagonistic activities of these derivatives.

Antihypertensive Activity Correlates

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been investigated for their potential as antihypertensive agents, with research identifying key structural features that contribute to this activity. A significant finding is the potent potassium channel-activating effects exhibited by a series of 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. nih.gov

Structure-activity relationship studies have pinpointed optimal substitutions that enhance antihypertensive efficacy. For instance, the compound 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934) was identified as a particularly potent derivative. nih.gov This compound demonstrated a more powerful oral antihypertensive effect in conscious spontaneously hypertensive rats than cromakalim, a known potassium channel opener. nih.gov The key structural modifications in this series involve the nucleophilic substitution of 3,4-dihydro-2H-1,4-benzoxazine with activated halogenopyridines. nih.gov Some derivatives have also been found to possess calcium antagonistic and calmodulin antagonistic activities, which may contribute to their blood pressure-lowering effects. nih.gov

Compound/Derivative SeriesStructural ModificationEffect on Antihypertensive ActivityReference
4-Substituted 3,4-dihydro-2H-1,4-benzoxazinesSubstitution at the 4-position with activated halogenopyridinesStrong potassium channel-activating effects nih.gov
YM9342,2-dimethyl and 6-nitro substitution on the benzoxazine ring, with a pyridine-1-oxide moiety at the 4-positionMore potent oral antihypertensive effect than cromakalim nih.gov
Various derivativesUnspecified modifications leading to calcium and calmodulin antagonismContributes to blood pressure-lowering effects nih.gov

Neuroprotective Activity Determinants

The 1,4-benzoxazine scaffold has been a fruitful area of research for the discovery of novel neuroprotective agents. Studies have focused on the ability of these compounds to protect neuronal cells from oxidative stress and excitotoxicity. nih.govescholarship.org

A series of 2-alkylamino-substituted-1,4-benzoxazine derivatives were synthesized and evaluated for their neuroprotective capacity. escholarship.org Through these structure-activity relationship studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative was identified as an optimal candidate, demonstrating potent neuroprotective activity without inherent cytotoxicity. escholarship.orgnih.gov Further investigations into 8-amino-1,4-benzoxazine derivatives revealed that 3-alkyl substituents are crucial for efficient neuroprotective activity. rsc.org Within this subseries, derivatives bearing an 8-benzylamino substituent were found to be the most promising, exhibiting potent neuroprotection without cytotoxicity. rsc.org The mechanism of action for some of these neuroprotective 1,4-benzoxazine derivatives has been linked to the inhibition of GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).

Compound/Derivative SeriesStructural ModificationEffect on Neuroprotective ActivityReference
2-Alkylamino-1,4-benzoxazines3,3-Diphenyl substitutionOptimal candidate with potent neuroprotective activity and no intrinsic cytotoxicity escholarship.orgnih.gov
8-Amino-1,4-benzoxazines3-Alkyl substituentsEssential for efficient neuroprotective activity rsc.org
3-Alkyl substituted 8-amino-1,4-benzoxazines8-Benzylamino substituentIdentified as the most promising compounds with a high safety index rsc.org
(Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govoxazin-3(4H)-one (HSB-13)Inhibits GSK3, p38 MAPK, and CDKsHighly protective in tissue culture models of neurodegeneration

Antimicrobial Activity Profile Modifications

Benzoxazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species. The structural modifications on the benzoxazine core significantly influence their efficacy and spectrum of activity.

For instance, new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives have been synthesized and shown to possess a broad spectrum of activity with MIC values ranging from 6.25-100 µg/ml against tested microorganisms. Quantitative structure-activity relationship (QSAR) analysis has been employed to understand the contributions of different substituents to the antimicrobial activity, aiding in the optimization of these compounds. Symmetrical 1,3-benzoxazine derivatives have also been synthesized and shown to have encouraging antimicrobial activity, with some compounds being more effective than standard drugs like streptomycin. Furthermore, some 1,3-benzoxazine derivatives have exhibited moderate antimicrobial activity, suggesting that this chemical class is a promising area for the targeted synthesis of new antimicrobial agents. The lipophilicity of the molecule appears to play a role, as more lipophilic benzoxazine compounds have shown slightly better activity compared to their more hydrophilic aminomethyl counterparts in some studies.

Compound/Derivative SeriesStructural ModificationEffect on Antimicrobial ActivityReference
Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetatesVaried substitutions at positions 4, 6, and 7Broad spectrum of activity with MIC values of 6.25-100 µg/ml
Symmetrical 6,6'-cyclohexane-1,1-diyl bis(3-substituted-3,4-dihydro-2H-1,3-benzoxazine)Symmetrical structure with various substituents on the nitrogen of the oxazine ringSome compounds showed better activity than streptomycin
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol (B47542) and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneSpecific substitutions on the benzoxazine coreHighest activity against Acinetobacter baumannii in a study
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneSpecific substitutions on the benzoxazine coreShowed fungicidal activity against Candida albicans
Benzoxazine vs. Aminomethyl derivatives of eugenolBenzoxazine derivatives are more lipophilicBenzoxazine derivatives gave slightly better activity

Anticancer Activity Enhancement and Attenuation

The this compound scaffold has been a focal point for the development of novel anticancer agents, with numerous studies exploring the structure-activity relationships that govern their anti-proliferative effects against various cancer cell lines. nih.gov

The presence of the phenyl group at the 3-position is considered critical for target engagement, likely through enhanced π-π stacking with cellular targets. nih.gov In comparison, analogues lacking the phenyl group, such as fluorine-free benzoxazines, exhibit only moderate activity. nih.gov The substitution pattern on the aryl rings of the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has been systematically studied. It was found that the inclusion of hydroxyl groups on both ring A (the benzoxazine core) and ring B (the 3-phenyl ring) is beneficial for biological activity. A significant enhancement in potency was observed with a para-amino group on ring C (the 4-aryl substituent). Specifically, molecule 14f from a synthesized series, which incorporates these favorable features, displayed the most potent anticancer activity against a panel of cancer cell lines. In some series, benzoxazine derivatives have shown better anticancer activity than their aminomethyl counterparts, a difference that has been attributed to the higher lipophilicity of the benzoxazine compounds.

Compound/Derivative SeriesStructural ModificationEffect on Anticancer ActivityReference
This compoundPhenyl group at position 3Critical for potent anti-proliferative activity nih.gov
Fluorine-free benzoxazinesLack of a phenyl groupModerate activity nih.gov
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesHydroxyl groups on ring A and ring BBeneficial to biological activity
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesPara-amino group on ring CSignificantly enhanced potency
Molecule 14fCombination of favorable substitutionsMost potent anticancer activity in its series (IC50 = 7.84–16.2 µM)
Benzoxazine derivatives of eugenolHigher lipophilicity compared to aminomethyl derivativesSlightly better activity in reducing tumor weight

Calcium and Calmodulin Antagonistic Activity Relationships

Certain derivatives of this compound have been found to exhibit calcium and calmodulin antagonistic activities. nih.gov This is a noteworthy finding, as these mechanisms can contribute to various pharmacological effects, including the antihypertensive properties discussed earlier.

Research has shown that some synthesized compounds based on this structure displayed calcium and calmodulin antagonistic activities that were superior to trifluoperazine, a well-known calmodulin inhibitor. nih.gov While detailed structure-activity relationships for this specific activity are not extensively elaborated in the provided context, the initial findings suggest that the this compound scaffold is a promising starting point for the design of new calcium and calmodulin antagonists. The interplay between the phenothiazine (B1677639) nucleus and the amino side chain in related drugs is known to influence anticalmodulin potency, suggesting that both regions of the molecule are involved in binding to calmodulin. This principle may also apply to the this compound derivatives, where modifications to both the heterocyclic core and its substituents could modulate this activity.

Compound/Derivative SeriesStructural ModificationEffect on Calcium and Calmodulin Antagonistic ActivityReference
Derivatives of this compoundSpecific structural features (unspecified)Superior calcium and calmodulin antagonistic activities compared to trifluoperazine nih.gov
Phenothiazines and related drugsVariations in the phenothiazine nucleus or the amino side chainInfluences anticalmodulin potency

Serotonin-3 (5-HT3) Receptor Antagonistic Activity Structure-Function

A series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. This class of compounds has shown significant potential, with specific structural features being key to their potency.

The most potent activity was observed in derivatives that incorporate a 1-azabicyclo[2.2.2]oct-3-yl moiety as the basic function attached to the carboxamide at position 8. Structure-activity relationship studies of this series indicated that small and lipophilic substituents at certain positions on the benzoxazine ring were more effective. Specifically, a methyl group at position 4 and a chloro group at position 6 were found to enhance the antagonistic activity. A representative compound from this series, Y-25130, exhibited potent antagonistic activity on the von Bezold-Jarish effect, high affinity for the 5-HT3 receptor (Ki = 2.9 nM), and was effective in preventing cisplatin-induced emesis in dogs. In a related series of pyrrolo[2,1-c] nih.govbenzoxazine-6-carboxamides, small, lipophilic substituents such as chloro and methyl at the 8-position of the aromatic ring also retained high potency, while bulky substituents led to a loss of activity.

Compound/Derivative SeriesStructural ModificationEffect on 5-HT3 Receptor Antagonistic ActivityReference
3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamides1-Azabicyclo[2.2.2]oct-3-yl moiety attached to the carboxamide at position 8More potent antagonistic activity nih.gov
3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamidesMethyl group at position 4More effective as a substituent nih.gov
3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamidesChloro group at position 6More effective as a substituent nih.gov
Y-25130Optimal substitutions as described abovePotent antagonistic activity (ED50 = 1.3 µg/kg i.v.), high receptor affinity (Ki = 2.9 nM) nih.gov
Pyrrolo[2,1-c] nih.govbenzoxazine-6-carboxamidesSmall, lipophilic substituents (e.g., chloro, methyl) at the 8-positionRetention of high potency
Pyrrolo[2,1-c] nih.govbenzoxazine-6-carboxamidesBulky substituents at the 8-positionEssentially no activity

Mechanistic Pharmacological and Biological Target Interaction Studies of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine

Molecular Target Identification and Validation

Research into the 1,4-benzoxazine scaffold has identified several molecular targets, primarily through the study of its substituted derivatives. The core structure allows for diverse interactions with various biological macromolecules. A patent for mineralocorticoid receptor modulating agents includes 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine as a chemical intermediate, suggesting that this class of compounds may interact with nuclear hormone receptors. google.com

Studies on more complex derivatives have validated specific protein targets. For instance, certain 2-arylidine derivatives of 1,4-benzoxazine have been shown to inhibit kinases such as Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinases (CDKs) in models of neurodegeneration. In the context of cardiovascular effects, some 1,4-benzoxazin-3(4H)-one derivatives have been identified as inhibitors of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. nih.gov

Derivative ClassMolecular TargetAssociated Pharmacological EffectReference
2-Arylidine-1,4-benzoxazinesGSK3, p38 MAPK, CDKsNeuroprotection nih.gov
1,4-Benzoxazin-3(4H)-onesGP IIb/IIIa ReceptorAnti-platelet Aggregation nih.gov
General 1,4-Benzoxazine DerivativesMineralocorticoid Receptor (putative)Blood Pressure Regulation google.com
General 1,4-Benzoxazine DerivativesPotassium (K+) Channels (putative)Vasorelaxation researchgate.net

Mechanisms of Enzyme and Receptor Inhibition by this compound

The mechanisms by which 1,4-benzoxazine derivatives inhibit their targets are varied. For enzymes like kinases, inhibition is often achieved by competing with endogenous ligands, such as ATP, at the catalytic site. The inhibition of GSK3, p38 MAPK, and CDKs by 1,4-benzoxazine derivatives is crucial to their neuroprotective effects, as these kinases are involved in pro-apoptotic signaling cascades.

In the case of receptor antagonism, molecular docking studies have provided insights into the inhibitory mechanism. For example, potent 1,4-benzoxazin-3(4H)-one derivatives were shown to dock effectively into the active site of the GP IIb/IIIa receptor, preventing its activation and subsequent platelet aggregation. nih.gov This suggests a competitive binding mechanism where the benzoxazine (B1645224) derivative occupies the receptor site, blocking the binding of natural ligands like fibrinogen. While these studies were performed on derivatives, the shared benzoxazine core is fundamental to these interactions.

Interaction with Specific Proteins and Enzymes: Modulation of Activity

The interaction of 1,4-benzoxazine derivatives extends to various proteins and enzymes, leading to the modulation of their biological activity. The core structure, featuring a benzene (B151609) ring fused to an oxazine (B8389632) ring, with a phenyl group at the 3-position, enhances steric and electronic interactions that influence binding affinities.

Kinases: Derivatives have been shown to inhibit several kinases involved in neuronal cell death pathways. This inhibition prevents the downstream signaling that leads to apoptosis, thereby conferring neuroprotection.

GP IIb/IIIa Receptor: The interaction of specific derivatives with this receptor leads to potent inhibition of ADP-induced platelet aggregation, highlighting a potential antithrombotic application. nih.gov

Potassium Channels: The vasorelaxant activity observed in some 1,4-benzoxazine derivatives is attributed to their function as potassium channel openers, a mechanism shared by several antihypertensive drugs. researchgate.net

Elucidation of Signaling Pathway Modulation

Investigations into 1,4-benzoxazine derivatives have begun to map their influence on intracellular signaling pathways. Notably, the neuroprotective effects of certain derivatives have been found to occur independently of the well-known Raf-MEK-ERK or PI-3 kinase-Akt survival pathways. This indicates that these compounds act via alternative or parallel neuroprotective cascades.

In the context of inflammation, which is closely linked to neurodegeneration and other chronic diseases, derivatives of the related 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. By activating this pathway, these compounds can reduce the production of reactive oxygen species (ROS) and downregulate pro-inflammatory enzymes like iNOS and COX-2.

Detailed Mechanisms of Specific Pharmacological Effects

The antihypertensive effects of the 1,4-benzoxazine class are believed to be mediated through multiple pathways. One primary proposed mechanism is direct vasorelaxation. researchgate.net Studies on related derivatives suggest this is achieved by acting as potassium channel openers. researchgate.net Opening K+ channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes the muscle to relax, leading to vasodilation and a reduction in blood pressure.

Furthermore, the identification of this compound as an intermediate in the synthesis of mineralocorticoid receptor modulators points to another potential antihypertensive mechanism. google.com The mineralocorticoid receptor plays a key role in the regulation of sodium and water balance and blood pressure. Antagonism of this receptor is a validated strategy for treating hypertension.

The neuroprotective properties of 1,4-benzoxazine derivatives are a significant area of research. The primary mechanism appears to be the inhibition of oxidative stress-mediated neuronal degeneration. acs.orgnih.govnih.gov This is achieved through a combination of direct antioxidant effects and the modulation of specific signaling pathways.

Several studies have demonstrated that derivatives can protect neuronal cells from insults like excitotoxicity and oxidative stress. nih.govacs.org This protection is linked to the inhibition of kinases such as GSK3, p38 MAPK, and CDKs, which are implicated in neuronal apoptosis. Specifically, the inhibition of CDKs appears to be critical for protection against toxicity induced by homocysteic acid and amyloid-beta. Furthermore, some antioxidant 8-alkylamino-1,4-benzoxazine derivatives were shown to prevent the decline in ATP levels in astrocytes during hypoxic conditions, preserving cellular energy and function. researchgate.net This multi-faceted approach of reducing oxidative stress, inhibiting pro-death kinases, and preserving cellular energy underscores the therapeutic potential of this chemical class in treating neurodegenerative diseases. rsc.org

Antimicrobial Modes of Action (e.g., Menaquinone Biosynthesis Pathway Inhibition)

The antimicrobial properties of the 1,4-benzoxazine scaffold have been investigated, with a notable mechanism of action being the inhibition of the menaquinone biosynthesis pathway, which is crucial for the survival of various pathogens, including Mycobacterium tuberculosis. Menaquinone, or vitamin K2, is a vital component of the bacterial electron transport chain. Its biosynthesis pathway is absent in humans, making the enzymes involved attractive targets for the development of novel antibacterial agents.

Research has focused on MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a key enzyme in this pathway. Through high-throughput screening of compound libraries against M. tuberculosis MenB, several 1,4-benzoxazine derivatives were identified as potential inhibitors. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies were conducted to optimize the antibacterial activity of these initial hits. These studies led to the discovery of 1,4-benzoxazine compounds with significant potency against the M. tuberculosis H37Rv strain. nih.gov While the 1,4-benzoxazine core was identified as a promising starting point for developing antitubercular agents, SAR data also suggested that the compounds might act by engaging additional targets within the bacterial cell. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected 1,4-Benzoxazine Derivatives Against M. tuberculosis H37Rv

CompoundTargetOrganismActivity Metric (MIC)
1,4-Benzoxazine Derivative SeriesMenB (1,4-dihydroxy-2-naphthoyl-CoA synthase)Mycobacterium tuberculosis H37RvAs low as 0.6 µg/ml

Anticancer Mechanistic Studies (e.g., DNA Topoisomerase I Inhibition, Anti-Proliferative Pathways)

The this compound scaffold and its derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms involving the inhibition of essential enzymes like DNA topoisomerase I and the disruption of cancer cell proliferation pathways.

DNA Topoisomerase I Inhibition

DNA topoisomerases are critical enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. nih.gov Studies on derivatives of the 1,4-benzoxazine core, specifically 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, have revealed their potential as human DNA topoisomerase I (hTopo I) inhibitors. rsc.org

Mechanistic investigations using relaxation assays have categorized these compounds into two groups: catalytic inhibitors, which prevent the enzyme from binding to its DNA substrate, and topoisomerase poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to cell death. rsc.org For instance, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was identified as an effective catalytic inhibitor. rsc.org In contrast, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was found to be a potent topoisomerase poison, significantly more so than the well-known inhibitor camptothecin. rsc.org Further analysis confirmed that this compound was not a DNA intercalator, indicating a specific interaction with the enzyme or the enzyme-DNA complex. rsc.org

Table 2: DNA Topoisomerase I Inhibitory Activity of Selected Benzoxazin-3-one (B8392483) Derivatives

CompoundInhibition TypeIC50 Value
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001)Catalytic Inhibitor8.34 mM
ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013)Poison0.0006 mM
Camptothecin (Reference)Poison0.034 mM

Anti-Proliferative Pathways

Beyond specific enzyme inhibition, various 1,4-benzoxazine derivatives exhibit broad anti-proliferative activity against a range of human cancer cell lines. A series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines demonstrated moderate to good potency against cell lines including prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cancers. Structure-activity relationship analysis from this research indicated that specific substitutions on the aryl rings were crucial for enhancing potency.

Similarly, hybrid molecules incorporating the 1,4-benzoxazinone structure with quinazolin-4(3H)-one templates have been synthesized and evaluated for their anti-proliferative effects. Certain compounds from this series showed promising activity against lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, with GI50 values in the sub-micromolar range.

Table 3: Anti-Proliferative Activity of Selected Benzoxazine Derivatives

Compound SeriesCancer Cell LinesActivity MetricPotency Range
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines (e.g., Molecule 14f)PC-3, MDA-MB-231, MIA PaCa-2, U-87 MGIC507.84–16.2 µM
1,4-Benzoxazinone-quinazolin-4(3H)-one hybrids (e.g., 7j, 7l)A549, HeLa, MDA-MB-231GI500.32–2.73 µM

Prostaglandin (B15479496) D2 Receptor Antagonism Mechanisms

A review of the available scientific literature indicates that mechanistic studies specifically detailing the interaction of this compound or its closely related analogues with the prostaglandin D2 (PGD2) receptor are not extensively documented. Research on PGD2 receptor antagonists has predominantly focused on other chemical scaffolds, such as indole-acetic acid derivatives. Therefore, a definitive mechanism of action for the 1,4-benzoxazine class of compounds as PGD2 receptor antagonists cannot be described at this time.

Polymerization Chemistry and Advanced Material Applications of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzoxazine Monomers

Fundamentals of Ring-Opening Polymerization (ROP) of Benzoxazines

Polybenzoxazines are synthesized through the thermally activated ring-opening polymerization (ROP) of benzoxazine (B1645224) monomers. This process is a type of addition polymerization that proceeds without the generation of volatile by-products, a distinct advantage over traditional phenolic resins. kpi.ua The driving force for the ROP is the strain within the six-membered heterocyclic oxazine (B8389632) ring, which is configured in a distorted semi-chair structure. kpi.uatandfonline.com The high basicity of the nitrogen and oxygen atoms within this ring facilitates a cationic polymerization mechanism. kpi.uatandfonline.com

The polymerization of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is typically initiated by heat, which activates a cationic ring-opening mechanism. researchgate.net The process can proceed without any added catalyst, although catalysts can be employed to reduce the polymerization temperature and accelerate the reaction rate. kpi.ua The initiation is thought to involve the protonation of either the oxygen or nitrogen atom in the oxazine ring, leading to the formation of a carbocation. acs.org This cation is the active species that propagates the polymerization by attacking another monomer molecule.

The mechanism is complex, with several proposed pathways for the ring-opening and subsequent chain growth. acs.org One key step is the cleavage of the C-O bond of the oxazine ring. The resulting cationic species can then react with other benzoxazine monomers. The presence of phenolic hydroxyl groups, which are generated as the oxazine rings open, can also play a crucial role in the polymerization, potentially acting as co-initiators or catalysts in an autocatalytic process. researchgate.net

The thermal polymerization of difunctional or multifunctional benzoxazine monomers, or the polymerization of monofunctional monomers like this compound under conditions that promote intermolecular reactions, leads to the formation of a highly crosslinked three-dimensional network. kpi.ua This network structure is responsible for the excellent thermal and mechanical properties of the resulting polybenzoxazine.

The primary linkages formed within this network are typically phenolic Mannich bridges. The structure of the polymer involves the opening of the oxazine ring to form phenolic structures, which are then linked together. tandfonline.com The final architecture of the crosslinked polymer is highly dependent on the structure of the initial monomer and the specific polymerization conditions employed. nih.gov

Kinetics and Thermodynamics of Benzoxazine Polymerization

Understanding the kinetics and thermodynamics of the polymerization process is essential for controlling the curing reaction and tailoring the final properties of the polybenzoxazine material. Differential Scanning Calorimetry (DSC) is a widely used technique to study the curing behavior, allowing for the determination of key parameters such as the onset, peak, and end temperatures of the polymerization exotherm. tandfonline.comnih.gov

The activation energy (Ea) of polymerization, a critical parameter that quantifies the energy barrier for the reaction, can be determined from DSC data obtained at multiple heating rates. nih.govacs.org Common isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall methods, are employed to calculate the activation energy. researchgate.netnih.govresearchgate.net For example, the activation energy for a novel benzoxazine monomer containing an aldehyde group was determined to be in the range of 84.0-96.0 kJ/mol using these methods. researchgate.net Another study on a benzoxazine based on 4,4′-diaminodiphenyl ether reported activation energies of 83.4 and 87.4 kJ/mol using the Kissinger and Flynn–Wall–Ozawa methods, respectively. researchgate.net

Below is an interactive table summarizing activation energies for different benzoxazine systems.

Benzoxazine SystemMethodActivation Energy (kJ/mol)
Aldehyde-functional benzoxazineGelation Times96.0
Aldehyde-functional benzoxazineKissinger84.0
Aldehyde-functional benzoxazineOzawa87.8
Benzoxazine based on 4,4′-diaminodiphenyl etherKissinger83.4
Benzoxazine based on 4,4′-diaminodiphenyl etherFlynn–Wall–Ozawa87.4

This table presents data from various research findings to illustrate the typical range of activation energies for benzoxazine polymerization.

The polymerization of benzoxazines often exhibits an autocatalytic behavior. researchgate.net This means that a product of the reaction acts as a catalyst, accelerating the polymerization rate as the reaction proceeds. In the case of benzoxazines, the phenolic hydroxyl groups generated from the ring-opening of the monomer are believed to be the primary autocatalytic species. These hydroxyl groups can facilitate the protonation and subsequent opening of additional oxazine rings, leading to an acceleration of the curing process. This autocatalytic nature is a key feature of the curing kinetics of many benzoxazine systems. researchgate.net

Structural Evolution During Polymerization Processes

The transformation from monomer to a crosslinked polymer network involves significant changes in chemical structure. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring this evolution in real-time. tandfonline.comkpi.ua

Key spectral changes observed during the polymerization of this compound and related compounds include:

Disappearance of Oxazine Ring Bands: A characteristic band around 948 cm⁻¹, attributed to the oxazine ring, diminishes and eventually disappears as the polymerization progresses, indicating the successful opening of the rings. tandfonline.com

Appearance of Phenolic Hydroxyl Groups: A broad absorption band emerges in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of phenolic hydroxyl groups. kpi.ua This confirms the formation of a phenolic structure, a hallmark of polybenzoxazine networks. researchgate.net

Changes in C-O-C and C-N-C Linkages: The absorption peaks corresponding to the C-O-C and C-N-C linkages within the oxazine ring also show significant changes, further evidencing the ring-opening process. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) have also been utilized to elucidate the complex structures formed during polymerization, confirming the formation of various linkages including Mannich base phenoxy-type and phenolic-type structures. kpi.uaacs.org These analytical techniques provide detailed insights into the molecular architecture of the resulting polybenzoxazine, linking the polymerization chemistry to the macroscopic properties of the material.

Formation of Cyclic and Linear Oligomers

During the initial stages of the thermal polymerization of monofunctional benzoxazines, such as this compound, the formation of both cyclic and linear oligomers is a critical phenomenon. Research suggests that these monomers can undergo thermally activated ring-opening cyclo-oligomerization (ROCO) and ring-opening oligomerization (ROO). researchgate.netrsc.org

The proposed mechanism involves the opening of the oxazine ring to form reactive zwitterionic intermediates. researchgate.net These intermediates can then propagate through reactions with other monomer units. The competition between intramolecular and intermolecular reactions of these propagating species dictates the formation of either cyclic or linear structures. Intermolecular cyclization via a Mannich bridge structure has been identified as a primary pathway in the oligomerization of some monofunctional benzoxazines. rsc.org

The formation of these oligomers is an important consideration as their presence can influence the processing viscosity and the final network structure of the cured polybenzoxazine. The distribution of cyclic and linear species is dependent on factors such as temperature, concentration, and the specific chemical structure of the monomer.

Identification of Polymerization Intermediates

The identification of intermediates is crucial for understanding the polymerization mechanism of this compound. Studies on the synthesis of this monomer from phenol (B47542), aniline (B41778), and formaldehyde (B43269) have identified several key intermediates that are also relevant to the initial steps of polymerization. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating these species. rhhz.netresearchgate.net

One of the primary intermediates identified is N-hydroxymethyl aniline (HMA), formed from the reaction of aniline and formaldehyde. rhhz.net HMA is highly reactive and can further react with phenol to form 2-((phenylamino)methyl)phenol, another crucial intermediate. These precursors, which are essentially opened forms of the benzoxazine ring, are believed to play a significant role in the early stages of the thermally initiated polymerization.

During the ring-opening polymerization, zwitterionic species are proposed as key transient intermediates that drive the chain propagation. researchgate.net Spectroscopic techniques such as in-situ ¹H NMR can be employed to monitor the disappearance of the characteristic oxazine ring protons and the appearance of new signals corresponding to the growing polymer chains and the phenolic hydroxyl groups formed upon ring opening. researchgate.netkpi.ua

Influence of Reaction Conditions on Polymerization Behavior and Product Properties

The conditions under which this compound is polymerized have a profound impact on the reaction kinetics, the final chemical structure of the polybenzoxazine network, and consequently, its macroscopic properties. Key parameters include the atmospheric environment, temperature, and duration of the curing process.

Effect of Atmospheric Environment (Air vs. Nitrogen)

The atmosphere in which the thermal curing of benzoxazine monomers is conducted significantly influences the properties of the resulting polymer. Polymerization in an inert nitrogen atmosphere is generally preferred to minimize oxidative side reactions. kpi.ua

When cured in the presence of air, polybenzoxazines can undergo oxidation, which can lead to a more brittle material with altered thermal stability. kpi.ua Studies on related benzoxazine systems have shown that polymerization in air can result in a significant decrease in the degradation temperature and char yield compared to samples cured under nitrogen. kpi.ua This is attributed to the formation of thermo-oxidatively less stable structures.

The table below summarizes the general effects observed when curing benzoxazine resins in different atmospheres.

Curing AtmosphereEffect on Polymer Properties
Nitrogen Leads to a more thermally stable polymer with higher char yield.
Air Can cause oxidative degradation, resulting in increased brittleness and reduced thermal stability.

Impact of Temperature and Time

Temperature and time are critical parameters in the thermal curing of this compound. The polymerization is a thermally activated process, with the ring-opening reaction typically occurring at elevated temperatures. Differential scanning calorimetry (DSC) is a common technique used to determine the curing temperature range, which is characterized by an exothermic peak. nih.govacs.org

The curing temperature directly affects the rate of polymerization and the degree of crosslinking. Higher curing temperatures generally lead to faster reaction rates and a more completely cured network, which in turn enhances the thermal and mechanical properties of the final polymer. mdpi.comlookchem.comresearchgate.net For instance, an increase in curing temperature has been shown to improve the thermal stability of polybenzoxazine-modified epoxy resins. researchgate.net

The duration of the cure at a specific temperature is also crucial. Insufficient curing time will result in an incomplete reaction, leading to inferior properties. Conversely, excessively long curing times or temperatures that are too high can potentially lead to degradation of the polymer. A typical curing schedule involves a multi-step process with gradual temperature increases to ensure a complete and uniform cure. mdpi.com For example, a curing regime might involve holding the monomer at 180 °C for 2 hours, followed by 200 °C for 4 hours, and a final post-cure at 220 °C for 2 hours. mdpi.com

The following table illustrates the general relationship between curing parameters and polymer properties.

Curing ParameterEffect on Polymer Properties
Temperature Higher temperatures increase the reaction rate and degree of crosslinking, generally improving thermal stability and mechanical properties up to an optimal point.
Time Longer curing times lead to a higher degree of conversion and improved properties, but excessive time can lead to degradation.

Molecular Design Flexibility in Benzoxazine Monomers for Tailored Polymer Properties

A significant advantage of benzoxazine chemistry is the remarkable flexibility in molecular design. By judiciously selecting the starting phenol and primary amine, the structure of the this compound monomer can be modified to tailor the properties of the resulting polybenzoxazine. researchgate.netresearchgate.netrsc.org

For instance, incorporating functional groups into the phenol or amine backbone can impart specific functionalities to the final polymer. The introduction of groups such as allyl, acetylene (B1199291), or pyridyl can enhance properties like thermal stability, char yield, and crosslink density. kpi.uaresearchgate.net The use of different phenols and amines allows for the synthesis of a wide array of benzoxazine monomers, leading to polymers with a broad spectrum of thermal and mechanical characteristics. researchgate.netmorressier.com This molecular-level control enables the development of high-performance materials for specialized applications in aerospace, electronics, and automotive industries. rsc.org

The table below provides examples of how molecular design can be used to tailor polybenzoxazine properties.

Monomer ModificationResulting Polymer Property
Introduction of acetylene groupsIncreased thermal stability and char yield. kpi.ua
Incorporation of pyridyl groupsEnhanced thermal properties due to hydrogen bonding. researchgate.net
Use of bio-based phenols and aminesDevelopment of sustainable polymers with competitive properties. morressier.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives?

  • Methodological Answer: A common approach involves multicomponent reactions. For example, reacting 4-methyl-2-(2-nitrobenzylamino)phenol (1 mmol) with boronic acid (1 mmol) and glyoxal (1 mmol) in methanol under stirring at room temperature for 24 hours, followed by purification via flash chromatography (silica gel, dichloromethane) . Alternative methods include Lewis acid-catalyzed SN2-type ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .

Q. Which spectroscopic techniques are critical for characterizing 3-phenyl-1,4-benzoxazine derivatives?

  • Methodological Answer: Key techniques include:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm aromatic proton environments and substituent positions (e.g., δ 7.33–7.30 ppm for aromatic protons) .
  • IR spectroscopy : Identification of functional groups (e.g., O–H stretches at ~3429 cm<sup>−1</sup>, C–O–C stretches at ~1250 cm<sup>−1</sup>) .
  • HRMS : For precise molecular weight validation (e.g., observed [M+H]<sup>+</sup> at 363.1347 vs. calculated 363.1345) .

Q. What are the primary biological activities associated with 3-phenyl-1,4-benzoxazine scaffolds?

  • Methodological Answer: These derivatives exhibit antihypertensive, neuroprotective antioxidant, and prostaglandin D2 receptor antagonistic activities. For example, substituents like nitrobenzyl or fluorophenyl groups enhance receptor binding specificity . Bioactivity screening typically involves in vitro assays (e.g., enzyme inhibition, receptor binding) followed by in vivo toxicity and efficacy studies .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve the yield of 3-phenyl-1,4-benzoxazine derivatives?

  • Methodological Answer: Traditional methods suffer from low yields due to harsh conditions. Recent advances include:

  • Nanocatalysts : TiO2 nanocatalysts improve reaction efficiency under mild conditions .
  • Copper(I) catalysis : Enhances intramolecular cyclization rates in multi-step syntheses .
  • Solvent-free synthesis : Reduces side reactions and purification complexity . Comparative studies show yield improvements from ~50% (traditional) to >80% (catalyzed) .

Q. How do structural modifications (e.g., nitro, fluoro, or methyl groups) influence the thermal stability of polybenzoxazine resins derived from 3-phenyl-1,4-benzoxazine?

  • Methodological Answer: Substituents alter cross-linking density and hydrogen bonding. For example:

  • Nitro groups : Increase thermal stability (Tg > 250°C) via intermolecular O–H⋯O hydrogen bonds .
  • Methyl groups : Reduce brittleness but lower Tg by ~20°C due to steric hindrance .
  • Fluorine substituents : Enhance flame resistance and reduce water absorption in polymer matrices . Thermal analysis (TGA/DSC) and molecular modeling are used to predict structure-property relationships .

Q. What strategies address data contradictions in reported biological activities of 3-phenyl-1,4-benzoxazine derivatives?

  • Methodological Answer: Discrepancies often arise from variations in:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell lines (e.g., neuronal vs. hepatic) .
  • Stereochemical purity : Chiral centers (e.g., at C3/C4) can lead to enantiomer-specific activity differences. Resolution via chiral HPLC or asymmetric synthesis is critical .
  • Metabolic stability : In vitro results may not translate to in vivo due to rapid hepatic clearance. Pharmacokinetic profiling (e.g., microsomal stability assays) is recommended .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) stabilize the crystal packing of 3-phenyl-1,4-benzoxazine derivatives?

  • Methodological Answer: X-ray crystallography reveals:

  • O–H⋯O hydrogen bonds : Link molecules into layers parallel to the (001) plane (e.g., bond lengths ~2.7 Å) .
  • C–H⋯O interactions : Contribute to interlayer cohesion (e.g., C⋯O distances ~3.3 Å) .
  • O–H⋯π interactions : Stabilize aromatic stacking (e.g., dihedral angles <10° between phenyl rings) . These interactions are computationally validated using DFT or molecular dynamics .

Methodological Considerations

Q. What analytical workflows are recommended for resolving synthetic byproducts in benzoxazine synthesis?

  • Methodological Answer: Use a combination of:

  • LC-MS : Identifies low-abundance byproducts via fragmentation patterns.
  • Preparative HPLC : Isolates impurities for structural elucidation via <sup>1</sup>H NMR .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation .

Q. How can computational tools predict the reactivity of 3-phenyl-1,4-benzoxazine derivatives in drug design?

  • Methodological Answer:

  • Docking simulations : Assess binding affinity to target receptors (e.g., prostaglandin D2 receptor) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Predict polymer chain mobility in benzoxazine resins .

Tables for Key Data

Synthetic Method Catalyst Yield Reference
Multicomponent reactionNone65%
Cu(I)-catalyzed cyclizationCuI82%
Solvent-free polymerizationPOSS nanoparticles90%
Substituent Thermal Stability (Tg) Key Interaction
Nitro265°CO–H⋯O hydrogen bonds
Methyl180°CReduced cross-linking
Fluoro240°CC–F⋯π stacking

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Reactant of Route 1
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.